molecular formula C10H15N3O2 B12626191 Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate

Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate

Cat. No.: B12626191
M. Wt: 209.24 g/mol
InChI Key: YOLJAPGLMNRVNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . The resulting product is then washed with organic solvents and recrystallized to obtain the final compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available and cost-effective, making the production process economically viable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate stands out due to its unique structure, which allows it to interact with a broader range of molecular targets. This compound has shown higher efficacy in certain biological assays compared to its analogs, making it a valuable candidate for further research and development .

Biological Activity

Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H16N3O2C_{12}H_{16}N_3O_2. The structure features an ethyl ester group, an amino group, and a pyridine ring which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

  • Janus Kinases (JAKs) : It has been suggested that compounds with similar structures may act as inhibitors of JAKs, which are crucial in cytokine signaling pathways involved in inflammation and cancer progression .
  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a well-established mechanism for anticancer agents. This compound may exhibit similar inhibitory effects as seen with other aminopyridine derivatives .

Anticancer Potential

Recent studies have highlighted the anticancer properties of various aminopyridine derivatives. For instance, compounds structurally related to this compound have shown promising results against several cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.85Apoptosis induction
Compound BA5494.53Cell cycle arrest
Ethyl 3-[...]MCF-7TBDTBD

Note: TBD indicates that specific IC50 values for this compound were not available in the current literature but are anticipated based on structural similarities.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored. For example, studies on related compounds have demonstrated significant inhibition of DHFR, which is critical for DNA synthesis in rapidly dividing cells:

Enzyme Inhibitor IC50 (µM)
Dihydrofolate ReductaseEthyl 3-[...]TBD
Histone Deacetylase (HDAC)Compound C95.2

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies showed that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines, including MCF-7 and A549, with mechanisms involving apoptosis and cell cycle modulation.
  • Inflammation Models : Compounds analogous to this compound demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .
  • Molecular Docking Studies : Computational studies have predicted the binding modes of related compounds to JAKs and DHFR, providing insights into their potential efficacy as therapeutic agents .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)5-6-12-9-4-3-8(11)7-13-9/h3-4,7H,2,5-6,11H2,1H3,(H,12,13)

InChI Key

YOLJAPGLMNRVNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=NC=C(C=C1)N

Origin of Product

United States

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